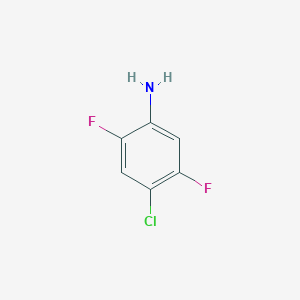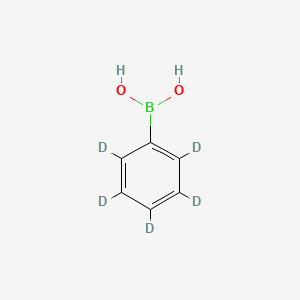
五氘苯基硼酸
概述
描述
Phenyl-d5-boronic acid, also known as (Pentadeuterophenyl)boronic acid, is a deuterated derivative of phenylboronic acid. It is characterized by the presence of five deuterium atoms replacing the hydrogen atoms in the phenyl ring. This compound is widely used in various fields of scientific research due to its unique properties and applications.
科学研究应用
Phenyl-d5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: It is utilized in the development of boron-containing drugs and in boron neutron capture therapy for cancer treatment.
Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
Target of Action
Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid, which is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds . The primary target of Phenyl-d5-boronic acid is the enzyme Cocaine Esterase from the organism Rhodococcus sp. (strain MB1 Bresler) .
Mode of Action
Phenyl-d5-boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is pH-dependent, under high pH condition the Phenyl-d5-boronic acid can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original Phenyl-d5-boronic acid and the cis-diol .
Biochemical Pathways
It is known that boronic acids, including phenyl-d5-boronic acid, can interact with diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Pharmacokinetics
It is known that boronic acids, including phenyl-d5-boronic acid, are stable and easy to handle, making them particularly attractive as synthetic intermediates . The stability of Phenyl-d5-boronic acid to atmospheric oxidation is considerably superior to that of borinic acids .
Result of Action
It is known that phenyl-d5-boronic acid can enhance cellular uptake of certain active ingredients in cells . This suggests that Phenyl-d5-boronic acid may have potential applications in drug delivery systems.
Action Environment
The action of Phenyl-d5-boronic acid is influenced by environmental factors such as pH. The ability of Phenyl-d5-boronic acid to form covalent complexes with cis-diol groups is pH-dependent . In addition, Phenyl-d5-boronic acid is stable and easy to handle, suggesting that it may be resistant to various environmental conditions .
生化分析
Biochemical Properties
Phenyl-d5-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. One of the key interactions is with serine proteases, where Phenyl-d5-boronic acid forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . Additionally, Phenyl-d5-boronic acid can interact with diols and hydroxyl groups on biomolecules, forming stable complexes that are useful in affinity chromatography and other separation techniques .
Cellular Effects
Phenyl-d5-boronic acid has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Phenyl-d5-boronic acid can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, Phenyl-d5-boronic acid can influence the activity of metabolic enzymes, thereby affecting metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Phenyl-d5-boronic acid involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, Phenyl-d5-boronic acid binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is primarily due to the formation of a reversible covalent bond between the boronic acid group and the active site residues, such as serine or threonine . Additionally, Phenyl-d5-boronic acid can act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site . These interactions result in changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-d5-boronic acid can vary over time. The stability and degradation of this compound are important factors to consider in experimental designs. Phenyl-d5-boronic acid is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or moisture . Long-term studies have shown that Phenyl-d5-boronic acid can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of Phenyl-d5-boronic acid in biochemical research.
Dosage Effects in Animal Models
The effects of Phenyl-d5-boronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, Phenyl-d5-boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without adverse effects . These dosage effects are critical for determining the safe and effective use of Phenyl-d5-boronic acid in preclinical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-d5-boronic acid typically involves the following steps:
Preparation of Deuterated Benzene: Benzene-d6 is prepared by the deuteration of benzene using deuterium gas.
Formation of Deuterated Phenylmagnesium Bromide: Benzene-d6 is reacted with magnesium in the presence of bromine to form phenylmagnesium bromide-d5.
Reaction with Boron Reagents: The deuterated phenylmagnesium bromide is then reacted with boron methylate to generate intermediate B-phenylmethyl magnesium bromide-d5.
Hydrolysis: The intermediate is hydrolyzed to yield phenyl-d5-boronic acid.
Industrial Production Methods: Industrial production of phenyl-d5-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.
化学反应分析
Types of Reactions: Phenyl-d5-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol-d5.
Reduction: It can be reduced to form benzene-d5.
Substitution: It participates in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Major Products Formed:
Oxidation: Phenol-d5
Reduction: Benzene-d5
Substitution: Various substituted phenyl-d5 derivatives
相似化合物的比较
Phenylboronic Acid: The non-deuterated version of phenyl-d5-boronic acid.
4-Methoxyphenylboronic Acid: A derivative with a methoxy group on the phenyl ring.
4-Formylphenylboronic Acid: A derivative with a formyl group on the phenyl ring.
Comparison: Phenyl-d5-boronic acid is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reactivity compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.
属性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584110 | |
| Record name | (~2~H_5_)Phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215527-70-1 | |
| Record name | (~2~H_5_)Phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl-d5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)
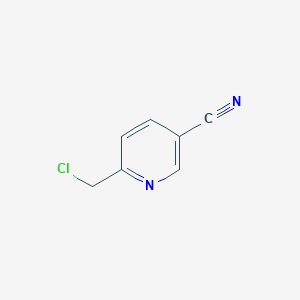
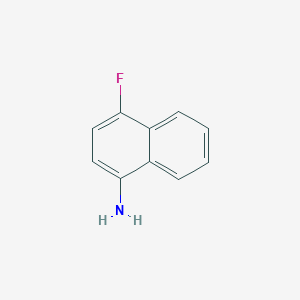

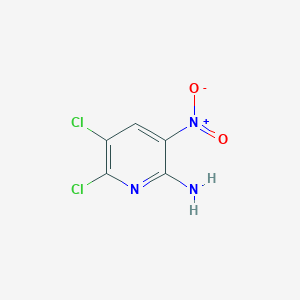
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
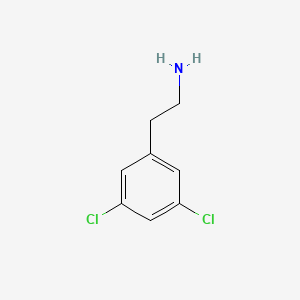
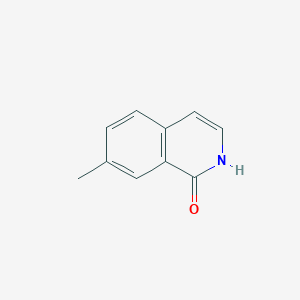
![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
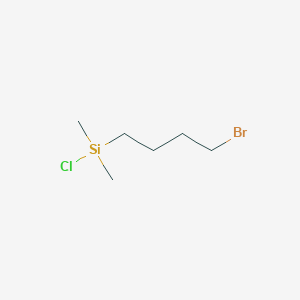
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
